molecular formula C9H12O2 B15366809 4-(2-Propyn-1-yloxy)cyclohexanone

4-(2-Propyn-1-yloxy)cyclohexanone

Cat. No.: B15366809
M. Wt: 152.19 g/mol
InChI Key: KDKZTGZLDLCVBP-UHFFFAOYSA-N
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Description

4-(2-Propyn-1-yloxy)cyclohexanone is a cyclohexanone derivative characterized by a propargyl ether substituent at the 4-position of the cyclohexanone ring. Cyclohexanone derivatives are widely used in industrial processes, pharmaceuticals, and fragrance synthesis due to their reactivity and functional versatility .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-prop-2-ynoxycyclohexan-1-one

InChI

InChI=1S/C9H12O2/c1-2-7-11-9-5-3-8(10)4-6-9/h1,9H,3-7H2

InChI Key

KDKZTGZLDLCVBP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1CCC(=O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties Reference Sources
4-(2-Propyn-1-yloxy)cyclohexanone 4-O-(propargyl) C₉H₁₂O₂ Likely intermediate in industrial synthesis; potential use in separation processes (inferred from VLE studies) -
2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1) 2,6-benzylidene; 4-tert-butyl C₂₄H₂₆O Biologically active monomer; synthesized via Claisen-Schmidt condensation
3-methyl-2-cyclohexanone (Nutclone) 3-methyl substitution C₇H₁₂O Fragrance industry: nutty, caramel-like odor; FEMA-3360
Cyclohexanone Diethyl Acetal (Rhumytal) Diethyl acetal C₁₀H₁₈O₂ Rummy-tobacco aroma; used in flavoring (FEMA-4516)
4-Hydroxy-4-methylcyclohexanone 4-hydroxy; 4-methyl C₇H₁₂O₂ Synthetic reagent for pharmaceutical intermediates (e.g., trans-4-amino-1-methylcyclohexanol)

Physicochemical and Functional Differences

  • This could influence its behavior in vapor-liquid equilibrium (VLE) during industrial separation processes .
  • Volatility: Cyclohexanone derivatives with bulky substituents (e.g., M1’s benzylidene groups) exhibit lower volatility, making them less suitable for distillation-based purification. In contrast, smaller substituents (e.g., methyl or hydroxy groups) retain moderate volatility .
  • Its propargyl ether moiety may reduce volatility, limiting its use in aroma formulations .

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